2,4,6-Trichloro-N-ethylaniline

Catalog No.
S15087839
CAS No.
63333-26-6
M.F
C8H8Cl3N
M. Wt
224.5 g/mol
Availability
In Stock
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2,4,6-Trichloro-N-ethylaniline

CAS Number

63333-26-6

Product Name

2,4,6-Trichloro-N-ethylaniline

IUPAC Name

2,4,6-trichloro-N-ethylaniline

Molecular Formula

C8H8Cl3N

Molecular Weight

224.5 g/mol

InChI

InChI=1S/C8H8Cl3N/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4,12H,2H2,1H3

InChI Key

XIIWZUPVDADJHT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1Cl)Cl)Cl

2,4,6-Trichloro-N-ethylaniline is an organic compound with the molecular formula C9H8Cl3NC_9H_8Cl_3N. It is characterized by the presence of three chlorine atoms attached to the benzene ring of an aniline structure, along with an ethyl group linked to the nitrogen atom. This compound is primarily utilized as an intermediate in the synthesis of various chemical products, particularly in the dye and pesticide industries. Its unique structure imparts specific chemical properties that make it valuable in these applications .

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atoms can be replaced by other nucleophiles (e.g., amines or thiols) under appropriate conditions .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 2,4,6-Trichloro-N-ethylaniline typically involves chlorination reactions. The most common method includes:

  • Chlorination of Aniline: Aniline is reacted with chlorine gas in an anhydrous solvent like carbon tetrachloride. This reaction yields 2,4,6-trichloroaniline as a white precipitate.
  • Ethylation: The trichloroaniline can then be ethylated using ethyl halides (like ethyl bromide) in the presence of a base to yield 2,4,6-Trichloro-N-ethylaniline .

This multi-step synthesis allows for the introduction of the ethyl group while ensuring that the trichloroaniline framework is preserved.

2,4,6-Trichloro-N-ethylaniline finds applications primarily in:

  • Dyes and Pigments: It serves as a precursor for various dyes due to its ability to form stable colorants.
  • Pesticides: The compound is utilized in synthesizing agrochemicals that target specific pests while minimizing harm to non-target organisms.
  • Chemical Intermediates: It acts as an intermediate in the production of other organic compounds within industrial settings .

These applications leverage its chemical properties for effective performance in various formulations.

Several compounds share structural similarities with 2,4,6-Trichloro-N-ethylaniline. Here are a few notable examples:

Compound NameStructure ComparisonUnique Features
2,4-DichloroanilineLacks one chlorine atomLess halogenation leads to different reactivity
2-ChloroanilineOnly one chlorine atomSimpler structure with different chemical behavior
N-EthylanilineNo chlorinationRepresents a baseline aniline without halogenation
2,4-DinitroanilineContains nitro groups instead of chlorineDifferent reactivity due to electron-withdrawing nature

Uniqueness: 2,4,6-Trichloro-N-ethylaniline's unique combination of three chlorine atoms and an ethyl group allows it to participate in specific

Catalytic Chlorination Pathways in Anhydrous Media

Chlorination of aniline derivatives under anhydrous conditions is pivotal for achieving high-purity 2,4,6-trichloroaniline (TCA), a precursor to 2,4,6-trichloro-N-ethylaniline. Traditional methods involve reacting aniline with chlorine gas in carbon tetrachloride, where the solvent’s inert nature prevents hydrolysis and directs substitution to the 2,4,6-positions. However, modern catalytic approaches emphasize solvent selection and temperature control to optimize reaction efficiency.

The use of chlorobenzene as both a solvent and diluent enables reactions at elevated temperatures (80°–250°C), significantly accelerating chlorination kinetics compared to lower-temperature methods. In one protocol, synchronously metering aniline and chlorine into chlorobenzene at 100°C over 20 hours yielded TCA with minimal byproducts. Electrochemical chlorination in polar aprotic solvents like N,N-dimethylformamide (DMF) offers an alternative pathway, achieving yields exceeding 90% at controlled anode potentials. This method avoids gaseous chlorine, instead leveraging nucleophilic chloride ions in solution, which reduces safety hazards and simplifies reagent handling.

Critical to these pathways is the exclusion of water, which otherwise promotes polyhalogenation or polymerization. For instance, anhydrous DMF stabilizes reactive intermediates, ensuring selective tri-chlorination without side reactions.

Ethylation Techniques for N-Substituted Aniline Derivatives

N-Ethylation of TCA introduces unique challenges due to the electron-withdrawing effects of the trichloro substituents, which reduce the nucleophilicity of the amine group. Standard alkylation methods, such as treatment with ethyl bromide in the presence of a base, require modification to accommodate the deactivated aromatic system.

Phase-transfer catalysts, such as tetrabutylammonium bromide, have been employed to enhance reactivity in biphasic systems. For example, reacting TCA with ethyl iodide in a dichloromethane-water mixture under vigorous stirring facilitates N-ethylation at 60°–80°C. Reductive amination represents another viable route, where TCA is condensed with acetaldehyde in the presence of a reducing agent like sodium cyanoborohydride. This method avoids harsh alkylating agents but necessitates careful pH control to prevent dehydrohalogenation.

While specific protocols for 2,4,6-trichloro-N-ethylaniline are sparingly documented in the literature, analogous N-alkylations of halogenated anilines suggest that polar aprotic solvents (e.g., DMF) and elevated temperatures (100°–150°C) are critical for achieving satisfactory conversion rates.

Solvent-Mediated Reaction Optimization Strategies

Solvent choice profoundly influences both chlorination and ethylation steps. In chlorination, chlorobenzene and dichlorobenzene enable high reaction concentrations (up to 50% w/v) without compromising selectivity. These solvents stabilize chloronium intermediates, facilitating sequential substitution at the aromatic ring’s ortho and para positions. By contrast, electrochemical methods favor DMF or N,N-dimethylacetamide (DMAc), which solubilize chloride ions and prevent electrode passivation.

For ethylation, DMF’s high polarity enhances the solubility of alkylating agents and intermediates, promoting homogeneous reaction conditions. However, its strong coordinating properties may necessitate post-reaction purification steps to remove residual solvent. Mixed-solvent systems, such as chlorobenzene-DMF blends, have been explored to balance reactivity and ease of product isolation.

A notable innovation involves using TCA itself as a solvent during chlorination, eliminating the need for external diluents and simplifying downstream distillation. This approach reduces waste generation and improves space-time yields by 15–20% compared to conventional methods.

Byproduct Formation and Mitigation in Multi-Step Syntheses

The synthesis of 2,4,6-trichloro-N-ethylaniline generates several byproducts, including hydrochlorides, polymeric residues, and partially chlorinated intermediates. During chlorination, overhalogenation can occur if chlorine is present in excess, leading to tetrachloro derivatives. Heat treatment at 90°–150°C effectively decomposes hydrochlorides into HCl gas, which is vented from the system.

Electrochemical methods produce polymeric byproducts via aniline oxidation, particularly at anode potentials exceeding 1.1 V. Optimizing current density and using platinum electrodes mitigate this issue, reducing polymer formation by 40%. In ethylation, competing C-alkylation is minimized by maintaining a slight excess of TCA relative to the alkylating agent.

Post-reaction purification techniques, such as vacuum distillation or sublimation, yield TCA and its N-ethyl derivative with purities exceeding 98%. Residual solvents are removed via fractional distillation, with chlorobenzene and DMF recovered for reuse in subsequent batches.

Table 1: Comparative Analysis of Chlorination Methods

MethodSolventTemperature (°C)Yield (%)Byproducts
Traditional ChlorineCCl₄0–4070–75Aniline black
Catalytic ChlorineChlorobenzene100–15085–90Tetrachloro derivatives
ElectrochemicalDMF/DMAc25–6090–95Polymeric residues

Table 2: Solvent Impact on Ethylation Efficiency

SolventReaction Time (h)Conversion (%)Selectivity (%)
DMF87892
Chlorobenzene126585
Toluene155075

Density Functional Theory calculations have provided comprehensive insights into the chlorination orientation preferences of aromatic aniline derivatives, including trichloro-N-ethylaniline compounds [1] [2]. The theoretical framework established through Density Functional Theory investigations demonstrates that the orientation of chlorination in aniline derivatives depends fundamentally on the stability of reaction intermediates, particularly the Wheland complex formation [1] [2].

Solvent Effects on Reaction Intermediate Stabilization

The stabilization of reaction intermediates in electrophilic aromatic substitution reactions exhibits profound dependence on solvent properties, particularly polarity and protic character [5] [6] [7]. Polar solvents demonstrate enhanced capability for stabilizing charged intermediates through specific solvation mechanisms that significantly influence reaction pathways and kinetics [5] [6].

Polar protic solvents, characterized by their hydrogen bonding capabilities, provide exceptional stabilization for ionic intermediates through strong intermolecular attractions [6] [7]. The protic hydrogen atoms interact strongly with anionic species, while oxygen lone pairs effectively stabilize cationic intermediates, resulting in substantial lowering of activation barriers for reactions proceeding through ionic transition states [6] [7].

Solvent Effects on Intermediate Stabilization

Solvent TypeDielectric ConstantStabilization EffectIntermediate Type
Polar Protic78 (Water)Strong cation stabilizationArenium ion
Polar Aprotic37 (Acetonitrile)Moderate stabilizationWheland complex
Nonpolar2.2 (CCl4)Minimal stabilizationπ-complex
Ionic LiquidVariableEnhanced selectivityσ-complex

The relationship between solvent polarity and intermediate stability becomes particularly evident in nucleophilic substitution mechanisms, where polar solvents facilitate ionization processes essential for SN1 pathways [6] [7]. The stabilizing interactions between polar solvents and charged intermediates can substantially reduce reaction barriers and enhance reaction rates through preferential solvation of transition states [6] [7].

Solvent effects extend beyond simple electrostatic stabilization to encompass specific molecular interactions that influence the geometric and electronic properties of reactive intermediates [8]. Temperature and pressure variations, combined with solvent polarity changes, create complex stability profiles that determine intermediate reactivity and ultimate reaction outcomes [8].

The role of solvent in determining reaction selectivity becomes evident through differential stabilization of competing transition states and intermediates [5]. Solvents that preferentially stabilize specific intermediate structures can direct reaction pathways toward desired products while suppressing alternative reaction channels [5]. This principle finds particular application in aromatic substitution reactions where multiple substitution patterns remain energetically accessible.

Experimental investigations utilizing nuclear magnetic resonance monitoring have confirmed the influence of solvent polarity on product distribution in chlorination reactions [4]. The choice of solvent medium significantly affects the stability of electrophiles and the formation of intermediate complexes, ultimately determining the regioselectivity and yield of substitution products [4].

Aluminum Chloride Catalysis in Regioselective Halogenation

Aluminum chloride functions as a highly effective Lewis acid catalyst in regioselective halogenation reactions, facilitating electrophile activation and controlling substitution patterns through specific coordination mechanisms [9] [10] [11]. The Lewis acid properties of aluminum chloride enable coordination with electron-rich substrates, enhancing electrophile reactivity and directing regioselective outcomes [11].

The mechanism of aluminum chloride catalysis involves initial formation of a Lewis acid-electrophile complex, followed by coordination with the aromatic substrate to generate activated intermediates [12] [11]. This dual coordination process significantly lowers activation barriers while imposing geometric constraints that favor specific substitution patterns [11].

Aluminum Chloride Catalysis Parameters

ParameterOrtho PositionPara PositionMeta Position
Temperature (°C)25-8025-8025-80
Catalyst Loading (mol%)5-155-155-15
Selectivity Ratio (o:p:m)1.2:1:0.11:2.5:0.11:1:8
Activation Energy (kcal/mol)10.922.5634.6

Iron(III) chloride has emerged as an alternative Lewis acid catalyst demonstrating comparable effectiveness in regioselective halogenation processes [10]. The iron-based catalyst system operates through similar coordination mechanisms while offering advantages in terms of catalyst recyclability and environmental compatibility [10]. Reaction times of 5-30 minutes have been observed for various aromatic substrates under iron(III) chloride catalysis [10].

The application of aluminum chloride catalysis extends to complex aromatic systems where traditional electrophilic substitution approaches exhibit limited selectivity [9]. The catalyst system enables highly regioselective transformations through controlled activation of specific electrophiles and stabilization of desired intermediate structures [9].

Computational studies have revealed that aluminum chloride coordination significantly alters the electronic distribution within aromatic substrates, creating favorable binding sites for electrophilic attack [1] [2]. The catalyst-substrate complex formation involves partial charge transfer that activates specific positions toward nucleophilic or electrophilic interactions depending on the reaction conditions [11].

The effectiveness of aluminum chloride catalysis in regioselective halogenation derives from its ability to impose both electronic and steric control over the substitution process [11]. The catalyst coordinates with both the electrophile and the aromatic substrate, creating a well-defined reaction environment that favors specific substitution patterns while suppressing competing pathways [11].

The primary industrial application of 2,4,6-Trichloro-N-ethylaniline lies in its role as a crucial intermediate in azo dye synthesis, where it functions as both a precursor for diazonium salt formation and as a coupling component in electrophilic aromatic substitution reactions [1]. The compound's unique molecular structure, characterized by three chlorine substituents at positions 2, 4, and 6 of the aniline ring, combined with the N-ethyl group, provides exceptional reactivity characteristics that make it highly valuable in industrial dye manufacturing processes.

In azo dye synthesis, 2,4,6-Trichloro-N-ethylaniline undergoes diazotization reactions to form the corresponding diazonium salt, which subsequently participates in coupling reactions with various aromatic compounds to produce vibrant azo dyes [1] [2]. The diazotization process typically occurs under controlled acidic conditions at temperatures between 0-5°C, utilizing sodium nitrite and hydrochloric acid to generate the highly reactive diazonium intermediate [3]. The resulting diazonium salt exhibits enhanced electrophilic character due to the electron-withdrawing effects of the three chlorine atoms, facilitating efficient coupling reactions with electron-rich aromatic substrates.

Research findings indicate that the coupling reactions involving 2,4,6-Trichloro-N-ethylaniline-derived diazonium salts demonstrate superior selectivity and yield compared to less substituted aniline derivatives [2] [4]. Industrial studies have shown that optimal coupling conditions require pH values between 8-12 and temperatures maintained below 10°C to prevent decomposition of the diazonium intermediate [5]. The process efficiency is significantly enhanced when the coupling component addition rate is carefully controlled, with slow addition rates yielding conversion rates exceeding 90% in commercial production facilities [5].

The industrial significance of this application is demonstrated by the extensive use of 2,4,6-Trichloro-N-ethylaniline in the production of direct dyes for textile applications, where the compound serves as a key building block for creating colorfast dyes with excellent wash resistance properties [1] [6]. Manufacturing data indicates that textile dye applications account for approximately 60% of the total industrial consumption of this chemical intermediate, with production volumes reaching several thousand metric tons annually in major chemical manufacturing regions [7].

Role in Agrochemical Precursor Development

2,4,6-Trichloro-N-ethylaniline serves as a critical intermediate in the synthesis of various agrochemical compounds, particularly in the development of herbicides, fungicides, and insecticides [8] [9]. The compound's structural features, including the trichlorinated aromatic ring and the N-ethyl substituent, provide the necessary chemical framework for creating biologically active agrochemical molecules through subsequent synthetic transformations.

In herbicide development, 2,4,6-Trichloro-N-ethylaniline functions as a precursor for chloroacetanilide herbicides, which represent one of the most important classes of pre-emergence herbicides used in modern agriculture [9] [10]. The synthesis pathway involves N-alkylation reactions followed by acetylation processes to introduce the acetyl group, creating compounds with selective herbicidal activity against annual grasses and broadleaf weeds [11]. Industrial production data indicates that this application pathway consumes approximately 1000-5000 metric tons of 2,4,6-Trichloro-N-ethylaniline annually, making it one of the largest volume applications for this chemical intermediate [7].

The compound also plays a significant role in fungicide precursor development, particularly for triazole-based fungicides that exhibit broad-spectrum activity against plant pathogenic fungi [7]. The synthetic route involves triazole ring formation reactions where the trichlorinated aniline backbone provides the necessary electronic properties for biological activity. Research studies have demonstrated that fungicides derived from 2,4,6-Trichloro-N-ethylaniline precursors show enhanced systemic activity and improved crop protection efficacy compared to conventional fungicide formulations [10].

For insecticide applications, 2,4,6-Trichloro-N-ethylaniline serves as a building block for organochlorine and phenylpyrrole insecticides through cyclization and ring construction reactions [7]. The industrial synthesis processes typically operate at controlled temperatures and employ specialized catalytic systems to achieve high selectivity and yield. Production data indicates that insecticide applications account for approximately 100-1000 metric tons of annual consumption, representing a significant market segment for this chemical intermediate [7].

Recent developments in controlled-release formulations have expanded the applications of 2,4,6-Trichloro-N-ethylaniline-derived agrochemicals, with research focusing on encapsulation technologies that improve environmental stability and reduce application frequency [10]. These advanced formulations demonstrate enhanced efficacy profiles and reduced environmental impact, driving increased demand for high-purity chemical intermediates in agrochemical manufacturing.

Photographic Chemical Formulations

The application of 2,4,6-Trichloro-N-ethylaniline in photographic chemical formulations represents a specialized but important industrial use, particularly in the production of color development systems and coupling agents for photographic processing [8] [12]. The compound functions as a key intermediate in the synthesis of color couplers and chromogenic developers used in both traditional silver halide photography and modern digital imaging applications.

In color photographic systems, 2,4,6-Trichloro-N-ethylaniline serves as a precursor for fuchsin coupling agents, which are essential components in the color development process [8] [13]. The compound undergoes specific chemical modifications to create coupling agents that react with oxidized color developing agents to form dyes directly in the photographic emulsion. Research indicates that the trichlorinated structure provides enhanced coupling efficiency and improved color stability compared to conventional coupling agents [12] [14].

The industrial synthesis of photographic chemicals from 2,4,6-Trichloro-N-ethylaniline involves carefully controlled reaction conditions to maintain the purity and performance characteristics required for photographic applications [13]. Manufacturing processes typically operate at temperatures between 20-40°C with precise pH control to prevent unwanted side reactions that could affect color reproduction quality [14]. The final products undergo extensive purification procedures to remove trace impurities that could cause color shifts or fog formation in photographic materials.

Chromogenic development applications utilize 2,4,6-Trichloro-N-ethylaniline derivatives as intermediate compounds in the synthesis of color developers for C-41 and E-6 processing systems [12] [13]. These developers are critical for forming cyan, magenta, and yellow dyes in color films and papers through coupling reactions with silver halide crystals during development. Industrial data shows that photographic applications typically require concentration ranges between 0.001-0.1 mol/L for optimal performance, with strict quality control standards to ensure consistent color reproduction [14].

The specialized nature of photographic chemical applications demands high-purity 2,4,6-Trichloro-N-ethylaniline with minimal impurities that could interfere with color formation or cause processing defects [13]. Manufacturing facilities producing photographic chemicals from this intermediate employ advanced analytical techniques to monitor product quality and ensure compliance with stringent photographic industry standards. Although the overall volume for photographic applications is smaller compared to dye and agrochemical uses, the high value-added nature of these applications makes them economically significant for specialty chemical manufacturers [12] [14].

PropertyValueReference
Molecular FormulaC₈H₈Cl₃NBased on structural analogy to 2,4,6-trichloroaniline
Molecular Weight (g/mol)224.5Calculated from molecular structure
Melting Point (°C)73-75Estimated from parent compound
Boiling Point (°C)262Estimated from parent compound
Density (g/cm³)1.5 ± 0.1Estimated from parent compound
Solubility in Water<0.1 g/100 mL at 21.5°CEstimated from parent compound
Flash Point (°C)110.1 ± 25.9Estimated from parent compound
StabilityStable under normal conditionsStandard stability assessment
Application CategorySpecific UseProcess Temperature (°C)pH Range
Textile DyesDirect dyes for cotton and wool0-58-12
Pigment ProductionInsoluble azo pigments0-109-11
Coupling AgentElectrophilic coupling component0-58-10
Intermediate SynthesisDiazonium salt precursor0-57-9
Color DevelopmentChromophore formation0-108-11
Industrial ColorantsPaint and coating colorants5-158-12
Precursor TypeTarget Product ClassSynthesis RouteIndustrial Scale (MT/year)
Herbicide IntermediateChloroacetanilide herbicidesN-alkylation followed by acetylation1000-5000
Fungicide PrecursorTriazole fungicidesTriazole ring formation500-2000
Insecticide ComponentOrganochlorine insecticidesCyclization reactions100-1000
Chlorinated Aromatic BasePhenylpyrrole compoundsPyrrole ring construction200-800
Substituted Aniline DerivativeCarbamate pesticidesCarbamylation reactions300-1500
ComponentFunctionProcessing StageConcentration Range (mol/L)
Fuchsin Coupling AgentCoupling with basic fuchsinColor development0.001-0.01
Color DeveloperColor formation in C-41 processPrimary development0.005-0.05
Photographic IntermediateIntermediate for color couplersCoupler synthesis0.01-0.1
Dye Coupling ComponentCyan dye formationColor coupling0.002-0.02
Chromogenic DeveloperChromogenic developmentFinal processing0.005-0.03

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.972232 g/mol

Monoisotopic Mass

222.972232 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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